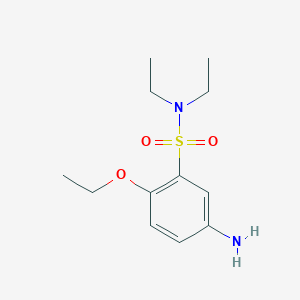

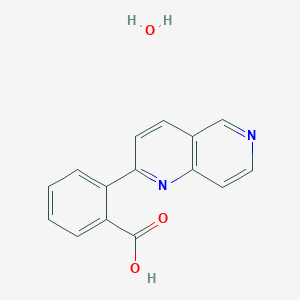

![molecular formula C16H16N2O2S2 B2701731 3-(3-methoxypropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 757221-93-5](/img/structure/B2701731.png)

3-(3-methoxypropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-methoxypropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” belongs to the class of thieno[2,3-d]pyrimidin-4-ones . These compounds are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones can be characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones can undergo various chemical reactions. For example, they can be transformed into different derivatives under certain conditions .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the potential of thieno[3,2-d]pyrimidine derivatives in the field of cancer treatment. A study by Hafez and El-Gazzar (2017) synthesized a series of novel thieno[3,2-d]pyrimidine derivatives showing potent anticancer activity against various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds were found to exhibit growth inhibition properties, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Corrosion Inhibition

Abdallah et al. (2018) investigated pyridopyrimidinone derivatives for their corrosion inhibition efficiency on carbon steel in sulfamic acid solutions, used in industrial cleaning processes. Their study found that these compounds act as mixed-type inhibitors, demonstrating significant efficiency in protecting against corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Abdallah, Shalabi, & Bayoumy, 2018).

Antimicrobial and Anti-inflammatory Agents

Tolba et al. (2018) explored the synthesis of new thieno[2,3-d]pyrimidine derivatives to test them as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, indicating their potential use in developing new treatments for infectious diseases and inflammatory conditions (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).

Antifungal Activity

Another study focused on the synthesis of pyrimidin-2-amine derivatives to investigate their antifungal effects against Aspergillus species. The research indicated that some of these compounds exhibit significant antifungal activity, suggesting their application in combating fungal infections (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Mechanism of Action

Target of Action

Compounds like “3-(3-methoxypropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” often target enzymes or receptors in the body. For instance, pyrido[2,3-d]pyrimidines, a similar class of compounds, have been found to target various proteins including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

These compounds typically interact with their targets by binding to them, which can inhibit or activate the function of the target. This interaction can lead to changes in the biochemical processes within the cell .

Biochemical Pathways

The interaction of the compound with its target can affect various biochemical pathways. For example, inhibition of kinases can disrupt signal transduction pathways, leading to effects on cell growth and proliferation .

Future Directions

The development of new thieno[2,3-d]pyrimidin-4-one derivatives and the exploration of their biological activities is a promising area of research . Further studies could focus on the synthesis of novel derivatives, the investigation of their mechanisms of action, and the evaluation of their potential therapeutic applications.

Properties

IUPAC Name |

3-(3-methoxypropyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-20-9-5-8-18-15(19)12-10-13(11-6-3-2-4-7-11)22-14(12)17-16(18)21/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMDJLNVESVWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

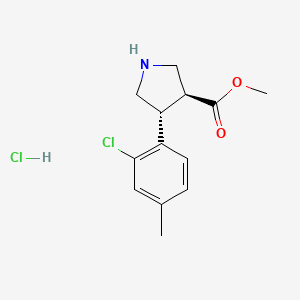

![5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2701649.png)

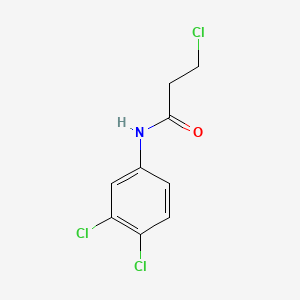

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701655.png)

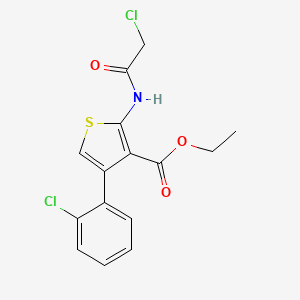

![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2701656.png)

![N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride](/img/structure/B2701659.png)

![(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid](/img/structure/B2701666.png)

![N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2701667.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701668.png)

![2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2701671.png)